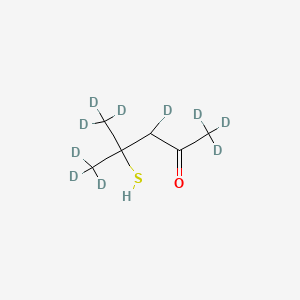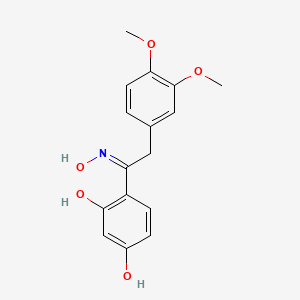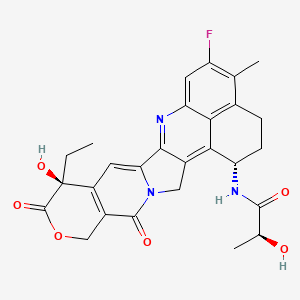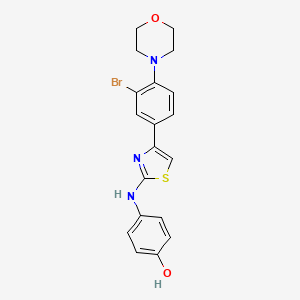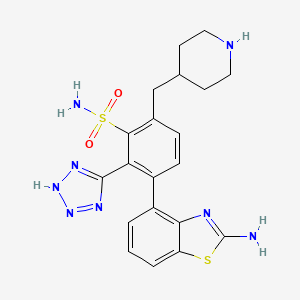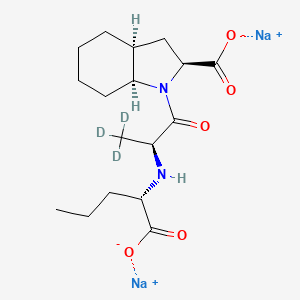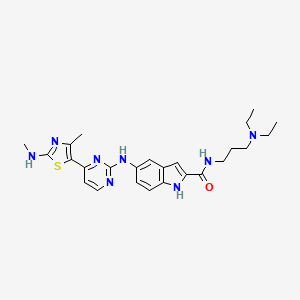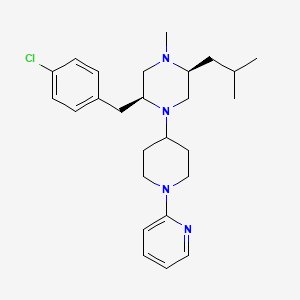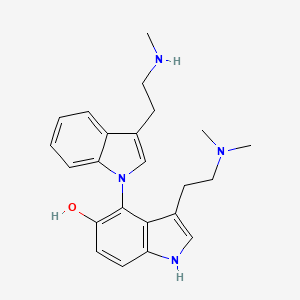
Arundamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of arundamine involves several steps, starting with the preparation of substituted benzenes. One notable method is the Beaudry synthesis, which includes the clean monoiodination of a benzene derivative followed by bromomethylation or chloromethylation using formaldehyde and hydrogen bromide . The subsequent steps involve the coupling of an alkyne with the benzyl bromide using a copper catalyst, leading to the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the outlined laboratory procedures, scaled up to meet industrial demands. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Arundamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions, such as halogenation, can introduce new substituents into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce halogen atoms into the molecule.
Applications De Recherche Scientifique
Arundamine has several scientific research applications, including:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the preparation of complex molecules.
Biology: this compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mécanisme D'action
The mechanism of action of arundamine involves its interaction with specific molecular targets and pathways. As an indole alkaloid, it may interact with neurotransmitter receptors and enzymes, influencing various biological processes. Detailed studies on its mechanism of action are still ongoing, aiming to elucidate the exact pathways involved .
Comparaison Avec Des Composés Similaires
Arundamine is part of a group of dimeric indole alkaloids isolated from Arundo donax. Similar compounds include:
- Arundanine
- Arundacine
- Arundavine
Comparison:
- This compound vs. Arundanine: Both are dimeric indole alkaloids, but they differ in their specific substituents and structural features.
- This compound vs. Arundacine: Arundacine has a different arrangement of functional groups, leading to distinct chemical properties.
- This compound vs. Arundavine: Arundavine is another dimeric indole alkaloid with a unique structure compared to this compound, highlighting the diversity within this group of compounds .
Propriétés
Formule moléculaire |
C23H28N4O |
|---|---|
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
3-[2-(dimethylamino)ethyl]-4-[3-[2-(methylamino)ethyl]indol-1-yl]-1H-indol-5-ol |
InChI |
InChI=1S/C23H28N4O/c1-24-12-10-17-15-27(20-7-5-4-6-18(17)20)23-21(28)9-8-19-22(23)16(14-25-19)11-13-26(2)3/h4-9,14-15,24-25,28H,10-13H2,1-3H3 |
Clé InChI |
MVAOYGGYTIEJRK-UHFFFAOYSA-N |
SMILES canonique |
CNCCC1=CN(C2=CC=CC=C21)C3=C(C=CC4=C3C(=CN4)CCN(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




